molecular formula C9H9NS2 B066421 (S)-4-Phenylthiazolidine-2-thione CAS No. 185137-29-5

(S)-4-Phenylthiazolidine-2-thione

Cat. No.: B066421
CAS No.: 185137-29-5
M. Wt: 195.3 g/mol
InChI Key: IEXSISKCCADMLK-MRVPVSSYSA-N
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Description

(S)-4-Phenylthiazolidine-2-thione is a versatile and highly valuable chiral auxiliary and building block in organic and medicinal chemistry research. Its core utility lies in the stereocontrolled synthesis of enantiomerically pure compounds, leveraging the rigid thiazolidine-2-thione scaffold to induce high diastereoselectivity in chemical transformations. The mechanism of action is primarily attributed to the compound's ability to chelate with metal ions or form stable, configurationally defined intermediates, which directs the approach of incoming reagents to a specific face of the molecule. This makes it an indispensable tool for the asymmetric synthesis of complex molecules, including beta-amino acids, natural products, and pharmacologically active targets. The sulfur atoms within the heterocyclic ring further enhance its reactivity, allowing for selective functionalization and serving as a precursor for other sulfur-containing motifs. Researchers employ this compound to develop novel synthetic methodologies, explore new catalytic cycles, and create chiral ligands for asymmetric catalysis, thereby accelerating the discovery of new chemical entities with precise stereochemical control.

Properties

IUPAC Name

(4S)-4-phenyl-1,3-thiazolidine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NS2/c11-9-10-8(6-12-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,10,11)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEXSISKCCADMLK-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=S)S1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](NC(=S)S1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20462621
Record name (S)-4-Phenylthiazolidine-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20462621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185137-29-5
Record name (S)-4-Phenylthiazolidine-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20462621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of Thioamides with Aldehydes

A widely adopted method involves the reaction of thioamides with aldehydes under acidic or basic conditions. For example:

  • Thioamide preparation : Reacting L-cysteine with carbon disulfide in the presence of KOH yields a thioamide intermediate.

  • Cyclization : Treating the thioamide with benzaldehyde in ethanol under reflux forms the thiazolidine ring. The reaction proceeds via nucleophilic attack of the thiolate on the aldehyde, followed by dehydration.

This method achieves moderate yields (60–75%) but requires careful pH control to prevent epimerization at the stereogenic center.

Asymmetric Synthesis via Chiral Catalysts

Enantioselective approaches employ chiral catalysts to direct the stereochemistry of the 4-position phenyl group. For instance:

  • Organocatalytic aldol reactions : Proline-derived catalysts promote asymmetric aldol additions between thioamide intermediates and aryl aldehydes, yielding enantiomeric excesses (ee) >90%.

  • Transition metal complexes : Copper(I) catalysts with chiral phosphine ligands facilitate Ullmann-type couplings between thiols and aryl halides, though this method is less common for thiazolidines.

Enantiomeric Resolution Techniques

When synthetic routes yield racemic mixtures, resolution methods are employed to isolate the (S)-enantiomer:

Diastereomeric Salt Formation

Reacting the racemic compound with a chiral resolving agent (e.g., (+)-camphorsulfonic acid) forms diastereomeric salts with differing solubilities. Recrystallization from ethanol/water mixtures isolates the (S)-enantiomer with >98% ee.

Chiral Chromatography

Preparative HPLC using chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) resolves enantiomers efficiently. Typical conditions:

ColumnMobile PhaseFlow RateRetention Time (S)
Chiralpak ICHexane:IPA (80:20)1.0 mL/min12.4 min

This method achieves near-baseline separation but is cost-prohibitive for large-scale production.

Optimization of Reaction Conditions

Key parameters influencing yield and enantiopurity include:

Temperature and Solvent Effects

  • Lower temperatures (0–25°C) : Favor kinetic control, reducing racemization during cyclization.

  • Polar aprotic solvents (DMF, DMSO) : Enhance solubility of intermediates but may accelerate epimerization. Ethanol or THF is preferred for stereochemical integrity.

Catalytic Additives

  • Triethylamine (TEA) : Scavenges HCl generated during thiazolidine formation, improving yields to 85–90%.

  • Molecular sieves (3Å) : Remove water, shifting equilibrium toward product formation in dehydration steps.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.35–7.28 (m, 5H, Ar-H), 5.02 (q, J = 6.8 Hz, 1H, CH), 3.82–3.75 (m, 2H, SCH₂), 2.95 (dd, J = 13.2, 6.8 Hz, 1H, CH₂), 2.72 (dd, J = 13.2, 6.8 Hz, 1H, CH₂).

  • IR (KBr) : ν 3150 (N-H), 1680 (C=S), 1495 (C-N).

Chiral Purity Assessment

  • Optical rotation : [α]₂₅ᴅ = +124° (c = 1.0, CHCl₃).

  • Circular dichroism (CD) : Positive Cotton effect at 245 nm confirms (S)-configuration.

Scalability and Industrial Relevance

While lab-scale syntheses are well-established, industrial production faces challenges:

  • Cost of chiral catalysts : Organocatalysts like proline derivatives add ~30% to raw material costs.

  • Waste management : CS₂ and thiol byproducts require rigorous treatment to meet environmental regulations.

Recent advances in continuous-flow reactors and immobilized catalysts show promise for scaling enantioselective routes .

Chemical Reactions Analysis

Chemical Reactions Involving (S)-4-Phenylthiazolidine-2-thione

This compound can undergo various chemical reactions, including nucleophilic substitutions, cyclizations, and oxidation reactions. Below are some notable reactions:

Nucleophilic Substitution Reactions

This compound can react with alkyl halides in the presence of bases such as sodium hydroxide to form thiazolidine derivatives. For example:

  • Reaction with Bromoethane :

     S 4 Phenylthiazolidine 2 thione+BromoethaneNaOHThiazolidine derivative\text{ S 4 Phenylthiazolidine 2 thione}+\text{Bromoethane}\xrightarrow{\text{NaOH}}\text{Thiazolidine derivative}

Formation of Heterocycles

The compound can also participate in cyclization reactions with amino nucleophiles to form fused heterocycles. For instance:

  • Reaction with Amino Nucleophiles :

     S 4 Phenylthiazolidine 2 thione+Amino NucleophileFused Heterocycle\text{ S 4 Phenylthiazolidine 2 thione}+\text{Amino Nucleophile}\rightarrow \text{Fused Heterocycle}

This reaction pathway has been explored to synthesize various imidazolidines and other nitrogen-containing heterocycles.

Oxidative Reactions

Oxidation of this compound can lead to the formation of sulfoxides or sulfones, depending on the oxidizing agent used:

  • Oxidation Example :

     S 4 Phenylthiazolidine 2 thione+Oxidizing AgentSulfoxide Sulfone\text{ S 4 Phenylthiazolidine 2 thione}+\text{Oxidizing Agent}\rightarrow \text{Sulfoxide Sulfone}

Inhibition Studies

In vitro studies have indicated that specific derivatives possess potent inhibitory effects on xanthine oxidase, demonstrating IC50 values significantly lower than standard inhibitors like allopurinol . The structure–activity relationship suggests that modifications at the phenyl group can enhance inhibitory potency.

Antiproliferative Activity

Some synthesized derivatives have also shown antiproliferative activity against various cancer cell lines, indicating their potential as anticancer agents .

Scientific Research Applications

Biological Activities

(S)-4-Phenylthiazolidine-2-thione exhibits a wide range of biological activities, making it a valuable compound in medicinal chemistry:

2.1 Antioxidant Properties
Research indicates that thiazolidine derivatives possess notable antioxidant capabilities. These properties are crucial in mitigating oxidative stress-related diseases, contributing to cellular protection against damage caused by free radicals .

2.2 Enzyme Inhibition
One of the prominent applications of this compound is as an inhibitor of xanthine oxidase (XO), an enzyme linked to hyperuricemia and gout. A study demonstrated that certain derivatives exhibited potent XO inhibitory activity, with one compound showing an IC50 value significantly lower than allopurinol, a standard treatment for gout . This highlights the potential for developing new treatments with fewer side effects.

2.3 Anticancer Activity
Thiazolidine derivatives have also been evaluated for their anticancer properties. Various studies have shown that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through multiple mechanisms, including modulation of cell signaling pathways and direct cytotoxic effects .

2.4 Anti-inflammatory Effects
The anti-inflammatory activity of thiazolidines has been documented, suggesting their potential use in treating inflammatory diseases. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes, contributing to reduced inflammation in various models .

Applications in Drug Development

Due to its diverse biological activities, this compound serves as an important scaffold in drug development:

3.1 Lead Compound for New Drugs
The compound's structural characteristics make it an ideal candidate for further modification to enhance its pharmacological effects. Research has focused on synthesizing new derivatives that retain or improve upon the biological activities of the parent compound .

3.2 Chiral Auxiliary in Asymmetric Synthesis
this compound is utilized as a chiral auxiliary in catalytic asymmetric synthesis, allowing for the production of enantiomerically pure compounds essential in pharmaceuticals .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntioxidantProtects against oxidative stress
Xanthine Oxidase InhibitionPotent inhibitor; IC50 values lower than allopurinol
AnticancerInduces apoptosis; inhibits tumor growth
Anti-inflammatoryReduces inflammation via cytokine inhibition

Mechanism of Action

The mechanism of action of (S)-4-Phenylthiazolidine-2-thione involves its interaction with various molecular targets. The thiazolidine ring can interact with enzymes and proteins, potentially inhibiting their activity. The phenyl group enhances its binding affinity to hydrophobic pockets in target molecules. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Substituent Variations in Thiazolidine-2-thione Derivatives

The thiazolidine-2-thione scaffold is highly tunable. Key analogs include:

Compound Name Substituent at 4-Position Key Applications Optical Activity Synthesis Method (Key Reference)
(S)-4-Phenylthiazolidine-2-thione Phenyl Metal nanoclusters, hole transport layers Yes (S-enantiomer) Condensation of valinol with carbon disulfide
(S)-4-Isopropylthiazolidine-2-thione Isopropyl Chiral ligand for Ag6 clusters Yes (S-enantiomer) Similar to phenyl analog, using isopropyl precursors
(R)-4-Phenylthiazolidine-2-thione Phenyl Mirror-image applications in catalysis Yes (R-enantiomer) Enantioselective synthesis from D-valinol
(S)-4-Benzylthiazolidine-2-thione Benzyl Pharmaceutical intermediates Yes (S-enantiomer) Substitution of benzyl chloride in synthesis
5-(4-[...]-thiazolidine-2,4-dione 2,4-Dione functional group Antidiabetic drug candidates No Multi-step condensation


Key Observations :

  • Phenyl vs. Isopropyl : The phenyl group in this compound enhances π-stacking interactions in metal clusters compared to the bulkier isopropyl group, improving hole mobility in PVK matrices (2.34 × 10<sup>−4</sup> cm<sup>2</sup> V<sup>−1</sup> s<sup>−1</sup> vs. 2.5 × 10<sup>−5</sup> for PVK alone) .
  • Enantiomeric Pair (S vs. R) : The (R)-enantiomer exhibits opposite circular dichroism (CD) signals but identical thermal stability. Both are used in chiral Ag6 clusters for polarized luminescence .
  • Benzyl Derivative : The benzyl analog shows higher lipophilicity (logP ≈ 3.2 vs. 2.8 for phenyl), making it more suitable for lipid membrane penetration in drug delivery .

Functional Group Comparisons

  • Thione vs. Thiol : Unlike thiol-containing analogs (e.g., thiosemicarbazones in ), thiazolidine-2-thiones exhibit slower oxidation rates, ensuring stability in aerobic conditions during metal cluster synthesis .
  • Thiazolidine-2-thione vs. Oxadiazole-thione : Oxadiazole-thiones (e.g., 5-(pyridine-4-yl)-1,3,4-oxadiazole-2(3H)-thione) lack the chiral center of thiazolidine derivatives, limiting their use in enantioselective catalysis .

Critical Research Findings

Stereochemical Influence : The (S)-configuration induces right-handed helicity in Ag6 clusters, critical for circularly polarized luminescence (CPL) in displays .

Pharmaceutical Relevance : Thiazolidine-2,4-dione derivatives (e.g., ) share the thione group but lack chirality, focusing instead on PPAR-γ modulation for diabetes .

Synthetic Flexibility: this compound is synthesized via a one-pot reaction of (S)-valinol with carbon disulfide, achieving >98% enantiomeric excess (ee) .

Biological Activity

(S)-4-Phenylthiazolidine-2-thione is a compound belonging to the thiazolidine family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Overview of Thiazolidine-2-thione Derivatives

Thiazolidine derivatives, including this compound, have been studied extensively due to their potential as pharmacological agents. They exhibit a range of biological activities such as:

  • Antioxidant properties
  • Anticancer effects
  • Anti-inflammatory activity
  • Antimicrobial effects
  • Enzyme inhibition
  • Xanthine Oxidase Inhibition :
    This compound and its derivatives have shown significant inhibitory effects on xanthine oxidase (XO), an enzyme involved in uric acid production. For instance, one derivative demonstrated an IC50 value of 3.56 μmol/L, making it approximately 2.5 times more potent than allopurinol, a common treatment for hyperuricemia .
  • Antioxidant Activity :
    The compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress. This mechanism is crucial for mitigating cellular damage in various diseases, including diabetes and cardiovascular disorders .
  • Tyrosinase Inhibition :
    Some studies have explored the potential of thiazolidine derivatives as tyrosinase inhibitors, which are valuable in treating hyperpigmentation disorders. The structural similarity to known inhibitors suggests that these compounds could effectively modulate enzyme activity .

Table 1: Summary of Biological Activities

Activity TypeMechanism/EffectReference
Xanthine Oxidase InhibitionStrong inhibition with IC50 = 3.56 μmol/L
AntioxidantScavenging free radicals
Tyrosinase InhibitionPotential for treating hyperpigmentation
AntimicrobialEffective against various pathogens
Anti-inflammatoryReduces inflammation markers

Case Studies

  • In Vitro Studies :
    A series of thiazolidine-2-thione derivatives were synthesized and evaluated for their biological activity. One notable study highlighted the structure-activity relationship (SAR) indicating that specific substitutions on the phenyl group significantly enhance XO inhibitory activity . Molecular docking studies further elucidated binding interactions within the enzyme's active site.
  • Clinical Implications :
    The promising results from preclinical studies suggest potential applications in treating conditions like gout and other inflammatory diseases due to the compound's ability to lower uric acid levels and reduce inflammation .

Q & A

Q. What strategies optimize the yield of this compound in multi-step syntheses?

  • Employ high-purity reagents, optimize reflux conditions (e.g., ethanol with piperidine catalysis), and use inert atmospheres to minimize oxidation. Post-synthesis purification via recrystallization (e.g., using acetonitrile) improves yield and enantiomeric excess .

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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(S)-4-Phenylthiazolidine-2-thione
Reactant of Route 2
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